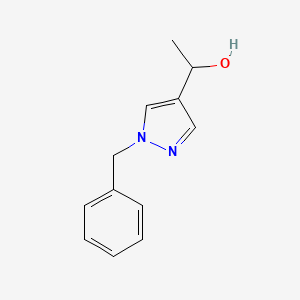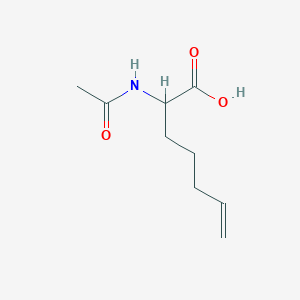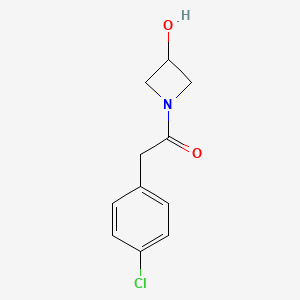
2-(4-Chlorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one is an organic compound of the heterocyclic class, which has a wide range of applications in the field of medicinal chemistry. It is an important intermediate in the synthesis of drugs and other biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
- DDT and DDE as Endocrine Disruptors: Studies have shown that compounds like DDT and its metabolite DDE, which share structural similarities with chlorophenyl compounds, act as endocrine disruptors in humans and wildlife. They have been linked to reproductive and immune system impacts through their interaction with nuclear receptors and effects on mitochondrial function (Burgos-Aceves et al., 2021).
- Chlorophenols in the Aquatic Environment: Research has evaluated the moderate toxic effects of chlorophenols on mammalian and aquatic life, highlighting their persistence and bioaccumulation potential, as well as their notable organoleptic effects (K. Krijgsheld & A. D. Gen, 1986).
Bioremediation
- Bioremediation of DDT-Contaminated Soils: There's a focus on the biodegradation potential of DDT, with bacteria and fungi transforming DDT into less harmful products. This suggests pathways for mitigating environmental contamination by similar chlorophenyl compounds through bioremediation techniques (Foght et al., 2001).
Biochemical and Molecular Insights
- N-Dealkylation of Arylpiperazine Derivatives: Arylpiperazine derivatives, which include chlorophenylpiperazine compounds, undergo metabolic transformations that have implications for their pharmacological actions and potential therapeutic applications. This insight into metabolic pathways can inform the development of related chlorophenyl compounds (Caccia, 2007).
Antioxidant Properties and Applications
- Chromones as Radical Scavengers: Chromones, including derivatives of chlorophenyl compounds, have been studied for their antioxidant properties, which are crucial for neutralizing active oxygen and preventing cell impairment. This suggests potential applications in preventing diseases related to oxidative stress (Yadav et al., 2014).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-1-8(2-4-9)5-11(15)13-6-10(14)7-13/h1-4,10,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKNQIAQQSCSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1468475.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1468477.png)

![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468482.png)
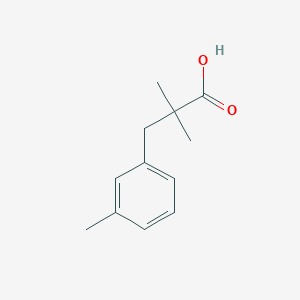
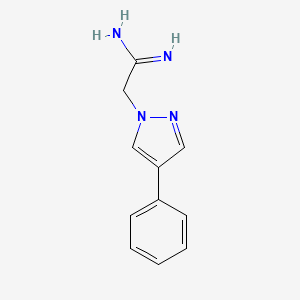


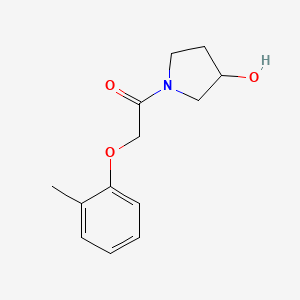

![2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468493.png)
![({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1468494.png)
